molecular formula C14H12O2 B1199034 4,4'-Vinylidenediphenol CAS No. 46699-50-7

4,4'-Vinylidenediphenol

Cat. No.: B1199034
CAS No.: 46699-50-7
M. Wt: 212.24 g/mol
InChI Key: OTJFTLRXGXUHEJ-UHFFFAOYSA-N
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Description

4,4’-Vinylidenediphenol, also known as 4,4’-(1,1-Ethenediyl)diphenol, is an organic compound with the molecular formula C14H12O2. It belongs to the class of phenols and is characterized by the presence of two phenol groups connected by a vinylidene bridge. This compound has garnered significant attention due to its applications in various industrial and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Vinylidenediphenol is typically synthesized through the condensation reaction of phenol with acetone in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{2 C}_6\text{H}_5\text{OH} + \text{CH}_3\text{COCH}_3 \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{CH}_2\text{C}(\text{OH})\text{C}_6\text{H}_4(\text{OH}) ]

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Vinylidenediphenol involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The process typically employs continuous reactors and stringent control of temperature and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Vinylidenediphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.

Major Products:

Scientific Research Applications

4,4’-Vinylidenediphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-Vinylidenediphenol involves its interaction with molecular targets through its phenolic groups. These interactions can lead to the inhibition of oxidative stress pathways, modulation of enzyme activities, and interference with cellular signaling pathways. The compound’s antioxidant properties are primarily attributed to its ability to donate hydrogen atoms and neutralize free radicals .

Comparison with Similar Compounds

    Bisphenol A (BPA): Similar in structure but with a different bridging group (isopropylidene instead of vinylidene).

    Bisphenol S (BPS): Contains a sulfone group instead of a vinylidene bridge.

    Bisphenol F (BPF): Has a methylene bridge instead of a vinylidene bridge.

Uniqueness: 4,4’-Vinylidenediphenol is unique due to its vinylidene bridge, which imparts distinct chemical and physical properties compared to other bisphenols. This structural difference influences its reactivity, stability, and applications in various fields .

Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9,15-16H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJFTLRXGXUHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46699-50-7
Record name 4,4'-Vinylidenediphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046699507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-VINYLIDENEDIPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95VKC4M375
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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